Bis(2-bromoethyl)amine hydrochloride

Catalog No.
S8620798
CAS No.
M.F
C4H10Br2ClN
M. Wt
267.39 g/mol
Availability
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Bis(2-bromoethyl)amine hydrochloride

Product Name

Bis(2-bromoethyl)amine hydrochloride

IUPAC Name

2-bromo-N-(2-bromoethyl)ethanamine;hydrochloride

Molecular Formula

C4H10Br2ClN

Molecular Weight

267.39 g/mol

InChI

InChI=1S/C4H9Br2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H

InChI Key

KQNQMJGLQUOXJG-UHFFFAOYSA-N

Canonical SMILES

C(CBr)NCCBr.Cl

Bis(2-bromoethyl)amine hydrochloride is a chemical compound with the molecular formula C4H10Br2NC_4H_{10}Br_2N and a molecular weight of approximately 311.84 g/mol. It is characterized by the presence of two bromoethyl groups attached to an amine, making it a member of the bis(2-bromoethyl)amine family. This compound is typically encountered as a white or pale yellow crystalline solid and is soluble in polar solvents such as water and ethanol. Its structure includes a nitrogen atom bonded to two bromoethyl groups, which contributes to its reactivity and potential applications in various

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions, allowing the introduction of various nucleophiles.
  • Condensation Reactions: It can react with acyl chlorides to form amides, which can then be reduced to amines using complex metal hydride reagents .
  • Halogen Exchange Reactions: This compound can also participate in halogen exchange reactions, where bromine is replaced by other halogens or functional groups under specific conditions .

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Research indicates that bis(2-bromoethyl)amine hydrochloride exhibits biological activity that may be leveraged in medicinal chemistry. It has been investigated for its potential as an antineoplastic agent, primarily due to its ability to alkylate DNA, which can lead to cell death in rapidly dividing cancer cells. Its mechanism of action involves the formation of cross-links between DNA strands, thereby inhibiting replication and transcription processes essential for cancer cell proliferation .

Additionally, studies have shown that compounds with similar structures can possess antimicrobial properties, although specific data on bis(2-bromoethyl)amine hydrochloride's antimicrobial activity remains limited.

The synthesis of bis(2-bromoethyl)amine hydrochloride typically involves the following methods:

  • Bromination of Ethylene Diamine: Ethylene diamine is treated with bromine in an aqueous solution to yield bis(2-bromoethyl)amine.
  • Reaction with Hydrochloric Acid: The product from the bromination step can then be reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

Alternative methods may involve the use of other halogenating agents or different amines, depending on the desired purity and yield.

Bis(2-bromoethyl)amine hydrochloride has several applications in various fields:

  • Pharmaceutical Industry: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment due to its alkylating properties.
  • Chemical Research: Used as a reagent in organic synthesis for developing complex molecules and studying reaction mechanisms.
  • Polymer Chemistry: It can be utilized in the preparation of polymeric materials through cross-linking reactions.

Interaction studies involving bis(2-bromoethyl)amine hydrochloride primarily focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Its ability to form covalent bonds with DNA suggests potential implications for drug design and development, particularly in creating targeted therapies for cancer treatment. Moreover, studies examining its interactions with various nucleophiles provide insights into optimizing reaction conditions for synthetic applications .

Several compounds share structural similarities with bis(2-bromoethyl)amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromoethylamine hydrobromide2576-47-80.69
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide23545-42-80.76
2-Bromo-N,N-dimethylethanamine hydrobromide2862-39-70.80
2-Bromo-N-methylethanamine hydrobromide40052-63-90.92
1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide5845-28-30.72

Uniqueness

Bis(2-bromoethyl)amine hydrochloride is unique due to its specific combination of two bromoethyl groups linked to an amine nitrogen atom, which enhances its reactivity compared to other similar compounds. This structural feature allows it to participate effectively in alkylation reactions critical for developing antitumor agents.

Bis(2-bromoethyl)amine hydrobromide emerged from early 20th-century research on nitrogen mustards, a class of compounds initially developed as chemical warfare agents. The parent compound, nitrogen mustard (HN2), was first weaponized during World War II but later repurposed for cancer therapy due to its cytotoxic effects on lymphocytes. The brominated analog, bis(2-bromoethyl)amine hydrobromide, was synthesized as part of efforts to explore halogenated alkylating agents. Early reports by Gabriel and Eschenbach in 1897 described its preparation via hydrobromic acid treatment of 2,2'-iminodiethylphenyl ether, marking one of the first documented syntheses of a bromo nitrogen mustard. Subsequent studies in the 1960s refined its synthesis, employing acyl bromides and lithium aluminum hydride reductions to improve yield and purity.

Nomenclature and Structural Classification

The compound’s systematic IUPAC name, 2-bromo-N-(2-bromoethyl)ethanamine hydrobromide, reflects its bis-bromoethylamine core with an additional hydrobromic acid counterion. Common synonyms include 2,2'-Dibromodiethylamine Hydrobromide and Trazodone Impurity Y, the latter highlighting its role as a pharmaceutical intermediate. Its molecular formula, C₄H₁₀Br₃N, corresponds to a molecular weight of 311.84 g/mol.

Structurally, the molecule consists of two 2-bromoethyl groups bonded to a central nitrogen atom, with the hydrobromide salt stabilizing the amine via ionic interaction. X-ray crystallography and computational modeling reveal a tetrahedral geometry around the nitrogen, with Br–C–C–N torsion angles influencing reactivity. The 3D conformation, accessible via PubChem’s interactive models, further illustrates steric constraints that modulate alkylation efficiency.

Molecular Geometry and Bonding Analysis

Bis(2-bromoethyl)amine hydrochloride (C$$4$$H$${10}$$Br$$_2$$N·HCl) features a central tertiary amine nitrogen atom bonded to two 2-bromoethyl groups and one hydrogen atom, with the hydrochloride salt forming an ionic interaction between the protonated amine and chloride anion. The molecular geometry is tetrahedral around the nitrogen atom, with bond angles approximating 109.5° due to sp$$^3$$ hybridization. Each bromoethyl group consists of a two-carbon chain terminating in a bromine atom, with C–Br bond lengths of approximately 1.93–1.98 Å, characteristic of carbon-halogen single bonds [1] [4].

The electronic structure is influenced by the electron-withdrawing bromine atoms, which polarize the C–Br bonds and enhance the electrophilicity of adjacent carbon atoms. This polarization facilitates nucleophilic substitution reactions at the β-carbon positions, a key feature of haloethylamine reactivity [3].

Table 1: Key Bond Parameters

Bond TypeLength (Å)Angle (°)
C–Br1.93–1.98
C–N1.47–1.52109.5
N–H (ionic)

Crystallographic Characterization

Crystallographic data for bis(2-bromoethyl)amine hydrochloride remain limited in public databases. However, analogous haloethylamines, such as bis(2-chloroethyl)methylamine, exhibit monoclinic crystal systems with space group P2$$_1$$/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 9.87 Å, and β = 105.3° [2]. The bromide analog likely adopts a similar lattice structure, with chloride ions occupying interstitial sites stabilized by hydrogen bonding with the ammonium proton [4].

X-ray diffraction studies of related bromoethylammonium salts reveal layered ionic lattices, where the bromide anions form bridging interactions between cationic amine moieties [1]. These structural features contribute to the compound’s stability in the solid state.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) of bis(2-bromoethyl)amine hydrochloride indicates decomposition onset at approximately 180°C, with two primary mass loss events:

  • Elimination of HBr: At 180–220°C, the compound undergoes dehydrohalogenation, releasing hydrogen bromide and forming an aziridinium intermediate [3] [5].
  • Aziridinium Ring Breakdown: Above 250°C, the intermediate decomposes into smaller fragments, including ethylene and ammonium chloride.

Table 2: Thermal Decomposition Products

Temperature Range (°C)Major Products
180–220HBr, aziridinium intermediate
>250Ethylene, NH$$_4$$Cl

Differential scanning calorimetry (DSC) shows an exothermic peak at 190°C, corresponding to the energy released during HBr elimination [5].

Solubility and Phase Behavior

Bis(2-bromoethyl)amine hydrochloride is hygroscopic and exhibits high solubility in polar solvents such as water (≥50 g/L at 25°C), methanol, and ethanol. In nonpolar solvents like hexane, solubility is negligible (<0.1 g/L). The hydrochloride salt’s solubility profile arises from its ionic nature, which enables strong interactions with polar solvents via hydrogen bonding and ion-dipole forces [1] [4].

Table 3: Solubility in Common Solvents

SolventSolubility (g/L, 25°C)
Water50
Methanol120
Ethanol85
Hexane<0.1

Phase transitions occur at elevated temperatures, with the compound melting at 158–160°C (with decomposition) to form a viscous liquid prior to thermal breakdown [4].

Comparative Analysis with Analogous Haloethylamines

Bis(2-bromoethyl)amine hydrochloride differs from its chloro and iodo analogs in three key aspects:

  • Reactivity: The C–Br bond’s lower bond dissociation energy (285 kJ/mol) compared to C–Cl (327 kJ/mol) and C–I (234 kJ/mol) results in faster nucleophilic substitution rates, making the bromo derivative more reactive in alkylation reactions [3] [5].
  • Thermal Stability: The iodo analog decomposes at lower temperatures (150°C) due to weaker C–I bonds, while the chloro analog requires higher temperatures (200°C) for decomposition [2] [5].
  • Solubility: The bromide salt’s solubility in water exceeds that of the chloride (40 g/L) and iodide (30 g/L) analogs, attributed to the larger bromide ion’s enhanced lattice energy [1] [4].

Table 4: Comparison of Haloethylamine Salts

PropertyBr DerivativeCl DerivativeI Derivative
Decomposition Temp (°C)180200150
Water Solubility (g/L)504030
C–X Bond Energy (kJ/mol)285327234

These distinctions highlight the bromo compound’s unique balance of reactivity and stability, making it preferable for synthetic applications requiring controlled alkylation [3] [5].

Acid-Catalyzed Hydrogen Bromide Substitution Mechanisms

The synthesis of bis(2-bromoethyl)amine hydrochloride relies fundamentally on the acid-catalyzed substitution of hydroxyl groups in ethanolamine derivatives with bromine atoms through treatment with hydrogen bromide. This transformation follows well-established nucleophilic substitution mechanisms that are characteristic of primary alcohols under acidic conditions [1] [2].

The reaction mechanism proceeds through a two-step process involving initial protonation of the hydroxyl group followed by nucleophilic displacement. In the first step, the alcohol is protonated by hydrogen bromide to form an oxonium ion intermediate [1] [2]. This protonation converts the poor leaving group (hydroxide ion) into a good leaving group (water molecule), which is thermodynamically favorable and essential for the subsequent substitution reaction [2].

The substitution mechanism typically follows an SN2 pathway for primary alcohols such as ethanolamine derivatives [2]. The nucleophilic bromide ion attacks the carbon center simultaneously with the departure of the water molecule, resulting in inversion of configuration at the reaction center [2]. The reaction proceeds with second-order kinetics, being first-order with respect to both the protonated alcohol and the bromide nucleophile [1].

For the specific case of ethanolamine derivatives, the reaction conditions must be carefully controlled to ensure selective bromination of the hydroxyl groups while preserving the amine functionality. The presence of the amino group can complicate the reaction mechanism, as it can also undergo protonation under acidic conditions [3]. However, the hydroxyl groups typically show greater reactivity toward hydrogen bromide under the optimized reaction conditions.

The reaction proceeds through formation of an intermediate 2-bromoethylamine hydrobromide, which can subsequently undergo further alkylation to yield the desired bis(2-bromoethyl)amine product [3] [4]. The overall transformation requires careful control of stoichiometry, with typically 8-9 molar equivalents of hydrogen bromide per mole of ethanolamine being employed to drive the reaction to completion [5].

Temperature control is critical for this transformation, with optimal conditions typically ranging from 0-10°C during the initial addition phase to prevent side reactions and decomposition [3]. The reaction mixture is subsequently heated under controlled conditions to facilitate complete conversion, with temperatures reaching 135-145°C during the water separation phase [3].

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems is crucial for the successful synthesis of bis(2-bromoethyl)amine hydrochloride, as it directly impacts reaction kinetics, selectivity, and product isolation. Several solvent systems have been investigated and optimized for different aspects of the bromination process.

Dichloromethane has emerged as a preferred solvent for many bromination reactions involving amine substrates due to its favorable properties [6] [7] [8]. This chlorinated solvent provides excellent solubility for both organic reactants and brominating agents while maintaining chemical inertness under the reaction conditions [8]. The use of dichloromethane in bromination reactions has been extensively documented, with studies showing its effectiveness in facilitating bromine azide reactions and other halogenation processes [8].

For the specific case of ethanolamine bromination, aqueous systems are frequently employed, particularly during the initial stages of the reaction [3] [5]. The use of water as a co-solvent allows for better control of the exothermic reaction and facilitates the formation of stable hydrobromide salts [3]. However, the presence of water must be carefully managed, as it can interfere with the bromination process and must be removed during later stages through azeotropic distillation [3] [5].

Azeotropic solvent systems have been developed to address the water removal challenge inherent in ethanolamine bromination reactions [5]. The use of entraining agents such as xylene allows for efficient removal of reaction water while maintaining appropriate reaction conditions [3]. This approach enables the reaction to proceed to completion while avoiding the accumulation of water that could inhibit the bromination process.

The optimization of solvent polarity has been shown to significantly impact reaction outcomes in related bromination systems [9] [7]. Studies on bromination reactions have demonstrated that the choice between polar and nonpolar solvents can affect both the rate of reaction and the selectivity of the process [7]. For amine bromination reactions, moderately polar solvents often provide the best balance between reaction rate and selectivity.

Temperature optimization within different solvent systems requires careful consideration of boiling points and thermal stability [7] [10]. The solvent system must remain stable throughout the temperature range required for the reaction, typically from initial cooling phases around 0°C to elevated temperatures up to 150°C during water removal [3] [5]. This requirement often necessitates the use of high-boiling solvents or solvent mixtures that can accommodate the full temperature range.

Reaction concentration optimization has been studied extensively in related systems, with optimal conditions typically involving reactant concentrations in the range of 0.1-1.0 M [10]. Higher concentrations can lead to increased reaction rates but may also result in reduced selectivity and increased side product formation [10]. Lower concentrations, while providing better selectivity, may result in uneconomically long reaction times and reduced space-time yields.

The addition of catalytic additives to the solvent system can significantly enhance reaction performance [8] [10]. For example, the addition of catalytic amounts of potassium iodide has been shown to enhance leaving group displacement in related alkylation reactions . Similarly, the use of phase transfer catalysts can improve mass transfer in biphasic reaction systems [8].

Purification Techniques

Recrystallization Protocols

Recrystallization represents the primary purification method for bis(2-bromoethyl)amine hydrochloride, offering an effective means to achieve high purity while removing impurities and reaction byproducts. The development of optimized recrystallization protocols is essential for obtaining analytically pure material suitable for subsequent applications.

The selection of appropriate recrystallization solvents is critical for achieving high recovery yields and purity levels. Isopropanol has been identified as the preferred solvent for recrystallization of bromoethylamine hydrobromide derivatives, providing excellent selectivity for the desired product while effectively excluding impurities [5]. The use of isopropanol allows for controlled crystallization kinetics that favor the formation of well-formed crystals with high purity.

Temperature control during the recrystallization process significantly impacts both yield and purity outcomes [5] [12]. The typical protocol involves dissolving the crude product in hot isopropanol, followed by controlled cooling to room temperature and subsequent chilling to 0-5°C to promote crystallization [5]. This temperature profile ensures complete dissolution of the product while maintaining low solubility of impurities throughout the cooling cycle.

Alternative recrystallization solvents have been investigated for specific applications and impurity profiles. Ethanol has shown promise for certain brominated amine derivatives, particularly when dealing with specific impurity patterns [13]. The choice between alcoholic solvents often depends on the specific impurities present and the desired level of purification.

Mixed solvent systems offer additional flexibility in recrystallization protocols, particularly when dealing with complex impurity mixtures [12]. The use of acetone-containing systems has been employed successfully in related purifications, where the mixed solvent approach allows for fine-tuning of solubility characteristics [12]. These systems require careful optimization of solvent ratios to achieve optimal purification performance.

Seeding techniques have been developed to improve crystallization consistency and control crystal morphology [14]. The introduction of seed crystals during the cooling phase can significantly reduce induction times and promote the formation of consistent crystal habits. This approach is particularly valuable in industrial applications where batch-to-batch consistency is critical.

The optimization of cooling rates represents another critical parameter in recrystallization protocol development [12]. Rapid cooling tends to produce smaller crystals with potentially higher impurity incorporation, while extremely slow cooling may result in incomplete crystallization and reduced yields. Optimal cooling rates typically involve initial rapid cooling to supersaturation levels followed by controlled slow cooling to promote crystal growth.

Washing protocols following crystallization are essential for removing surface-adhered impurities and mother liquor contaminants [5] [12]. The use of cold recrystallization solvent or alternative washing solvents must be carefully optimized to minimize product dissolution while effectively removing impurities. Multiple washing steps with small volumes are generally preferred over single washes with larger volumes.

Chromatographic Separation Strategies

Chromatographic techniques provide powerful alternatives to recrystallization for the purification of bis(2-bromoethyl)amine hydrochloride, particularly when dealing with closely related impurities or when high-resolution separations are required. The development of effective chromatographic methods requires careful consideration of the unique chemical properties of brominated amines.

Normal-phase silica chromatography presents specific challenges when applied to basic organic amines due to acid-base interactions between the silica surface and the basic nitrogen centers [15]. The silica gel acts as a Brønsted acid, leading to strong retention and potential tailing of basic compounds [15]. To overcome these limitations, the mobile phase must be modified with competing bases to neutralize the acidic silanol groups [15].

The addition of ammonia or triethylamine to the mobile phase has proven effective in improving peak shapes and reducing retention times for basic amine compounds [15] [16]. Typical concentrations range from 0.1% to 1% of the basic modifier, with the optimal concentration depending on the basicity of the analyte and the degree of silanol activity on the stationary phase [15] [16]. The use of aqueous ammonia solutions (typically 25% by weight) diluted in methanol provides an effective mobile phase modifier system [16].

Alternative stationary phases have been developed specifically for the separation of basic compounds, including bonded phase materials with reduced silanol activity [17]. These phases can provide improved peak shapes and more predictable retention behavior for brominated amine compounds. However, the availability and cost of specialized phases may limit their use in preparative applications.

High-performance liquid chromatography (HPLC) methods have been optimized for the analytical and preparative separation of brominated organic compounds [17]. Reverse-phase HPLC systems using C18 or C8 bonded phases can provide excellent separation of brominated amines with appropriate mobile phase compositions [17]. The use of acidic mobile phases can improve peak shapes by suppressing the basicity of the amine groups.

Ion-exchange chromatography represents another powerful approach for the purification of ionizable amine compounds [18]. Strong cation exchange resins can effectively retain protonated amine species, allowing for separation based on charge density and binding affinity [18]. Elution is typically accomplished using high-salt solutions or by adjusting the mobile phase pH to suppress ionization [18].

Solid-phase extraction (SPE) techniques have been developed for the rapid purification and concentration of amine compounds from complex mixtures [18]. Cation exchange SPE cartridges can selectively retain basic amines while allowing neutral and acidic impurities to pass through [18]. Subsequent elution with basic solutions provides purified amine products with minimal processing time [18].

Flash chromatography protocols have been optimized for the rapid purification of brominated amine compounds using modified silica gel systems [15] [16]. The key to successful flash chromatography of basic compounds lies in the proper conditioning of the silica gel with basic mobile phases prior to sample application [15]. This pre-conditioning neutralizes acidic sites and provides more reproducible separation behavior.

The selection of appropriate detection methods for chromatographic analysis of brominated compounds requires consideration of their unique spectroscopic properties [19]. UV detection at 254 nm or 280 nm is commonly employed, while electron capture detection can provide enhanced sensitivity for halogenated compounds in gas chromatographic applications [19]. The high electron affinity of bromine atoms makes brominated compounds particularly suitable for electron capture detection [19].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of bis(2-bromoethyl)amine hydrochloride presents numerous technical, economic, and safety challenges that must be systematically addressed to ensure successful commercialization. These challenges encompass multiple aspects of process engineering, from fundamental reaction kinetics to equipment design and regulatory compliance.

Heat management represents one of the most critical challenges in scaling up bromination reactions [20] [21] [22]. The highly exothermic nature of bromination reactions can lead to thermal runaway conditions when reaction volumes increase significantly [23]. Laboratory-scale reactions that proceed safely in small glassware can become dangerous when scaled to industrial vessels due to unfavorable surface area-to-volume ratios [23]. Industrial reactors require sophisticated heat removal systems, including jacketed vessels, internal cooling coils, and emergency quench systems to maintain safe operating conditions [20] [21].

Mass transfer limitations become increasingly problematic as reaction scales increase [24] [25]. In laboratory settings, efficient mixing is easily achieved through magnetic stirring or simple mechanical agitation. However, industrial-scale reactors require careful design of agitation systems to ensure uniform distribution of reactants and adequate mass transfer rates [25]. Poor mixing can lead to local concentration gradients, resulting in decreased yields, increased byproduct formation, and potential safety hazards [25] [26].

Equipment material compatibility issues are magnified during scale-up due to the corrosive nature of hydrogen bromide and bromine-containing intermediates [27] [20]. While laboratory reactions can be conducted in glass equipment, industrial processes require the use of specialized corrosion-resistant materials such as Hastelloy, Inconel, or glass-lined steel reactors [27]. The selection and procurement of appropriate materials significantly impact both capital costs and maintenance requirements [21] [27].

Process control and monitoring systems must be substantially more sophisticated in industrial applications compared to laboratory settings [24] [25]. Real-time monitoring of temperature, pressure, flow rates, and composition becomes essential for maintaining consistent product quality and ensuring safe operation [20] [25]. The implementation of advanced process control systems requires significant investment in instrumentation and control infrastructure [25] [26].

Safety considerations are dramatically amplified during scale-up due to the increased quantities of hazardous materials and the potential consequences of process upsets [23] [26]. Industrial facilities must implement comprehensive safety management systems, including process hazard analyses, safety instrumented systems, and emergency response procedures [23]. The handling of large quantities of corrosive and toxic bromine compounds requires specialized training, personal protective equipment, and containment systems [23] [26].

Regulatory compliance becomes increasingly complex as production scales increase [28] [29]. Industrial facilities must meet stringent environmental discharge limits, occupational exposure standards, and process safety requirements [28]. The regulatory approval process for new manufacturing facilities can be lengthy and expensive, particularly for facilities handling hazardous chemicals [28] [29].

Economic optimization challenges intensify during scale-up as capital costs, operating expenses, and market dynamics come into play [21] [30]. The high cost of specialized corrosion-resistant equipment, combined with the need for comprehensive safety systems, results in substantial capital requirements [21] [30]. Operating costs must be carefully managed through process optimization, waste minimization, and energy efficiency improvements [30] [25].

Waste management and environmental compliance present significant challenges in industrial bromination processes [30] [29]. The generation of hydrogen bromide-containing waste streams requires specialized treatment systems to meet environmental discharge standards [30]. The development of sustainable waste treatment and recycling processes is essential for long-term commercial viability [30] [29].

Supply chain considerations become critical for industrial-scale production, particularly regarding the sourcing of hydrogen bromide and the management of brominated waste streams [30] [26]. The limited number of suppliers for specialty chemicals and the need for just-in-time delivery to minimize inventory holding costs require sophisticated logistics planning [30] [26].

Quality control systems must be substantially enhanced to ensure consistent product quality in industrial production [24] [26]. The implementation of statistical process control, automated sampling systems, and rapid analytical methods is essential for maintaining product specifications [26]. The development of robust quality systems requires significant investment in analytical instrumentation and personnel training [24] [26].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

266.88480 g/mol

Monoisotopic Mass

264.88685 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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